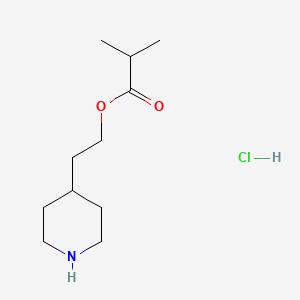

2-(4-Piperidinyl)ethyl 2-methylpropanoate hydrochloride

Description

Properties

IUPAC Name |

2-piperidin-4-ylethyl 2-methylpropanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO2.ClH/c1-9(2)11(13)14-8-5-10-3-6-12-7-4-10;/h9-10,12H,3-8H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUONPHFKWUBKLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)OCCC1CCNCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219948-59-0 | |

| Record name | Propanoic acid, 2-methyl-, 2-(4-piperidinyl)ethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1219948-59-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Esterification via Alkylation of 4-Hydroxypiperidine

One common method starts with 4-hydroxypiperidine reacting with an alkyl halide derivative of 2-methylpropanoate, such as ethyl 2-bromo-2-methylpropanoate . This nucleophilic substitution forms the ester bond linking the piperidine nitrogen or oxygen to the 2-methylpropanoate moiety.

- Reaction conditions: Typically conducted in an aprotic solvent with controlled temperature to minimize side reactions.

- Yields: Efficient with minimal by-products reported.

- Example: Ethyl 2-(4-hydroxypiperidin-4-yl)-2-methylpropanoate hydrochloride is synthesized this way, followed by hydrochloride salt formation.

| Step | Reactants | Conditions | Outcome | Yield (%) |

|---|---|---|---|---|

| Alkylation | 4-Hydroxypiperidine + Ethyl 2-bromo-2-methylpropanoate | Aprotic solvent, room temp | Ethyl 2-(4-hydroxypiperidin-4-yl)-2-methylpropanoate | High (not specified) |

| Salt formation | Above product + HCl | Acidic medium | Hydrochloride salt | Quantitative |

Palladium-Catalyzed Coupling and Esterification

A more complex route involves palladium-catalyzed coupling reactions to form the 2-methylpropanoate ester derivatives with aryl or alkyl piperidine substituents.

- Catalysts: Pd(dba)2, tri-tert-butylphosphine (t-Bu3P)

- Additives: Zinc fluoride (ZnF2), methyltrimethylsilyl dimethylketene acetal or ethyltrimethylsilyl dimethylketene acetal as esterifying agents.

- Solvent: Dimethylformamide (DMF)

- Temperature: 80 °C for 18 hours

- Work-up: Extraction with ethyl acetate and water, drying over sodium sulfate, filtration, and purification.

- Yields: Typically 88–100% for ester intermediates.

This method allows for the synthesis of 2-[4-(2-hydroxy-ethyl)-phenyl]-2-methylpropionic acid methyl or ethyl esters, which can be further functionalized to the piperidine derivatives.

| Parameter | Details |

|---|---|

| Catalyst | Pd(dba)2 (0.11–0.29 g per 2–5 g substrate) |

| Ligand | t-Bu3P (0.08–0.20 g) |

| Additive | ZnF2 (0.51–1.28 g) |

| Esterifying agent | Methyl/ethyltrimethylsilyl dimethylketene acetal (2.2–2.7 g) |

| Solvent | DMF (20–50 mL) |

| Temperature | 80 °C |

| Duration | 18 hours |

| Yield | 88–100% |

Functional Group Transformations and Salt Formation

After ester formation, the piperidinyl ethyl substituent is introduced or modified, often through nucleophilic substitution or amine deprotection steps.

- Deprotection: Standard amine deprotection methods apply to remove protecting groups on the piperidine nitrogen.

- Hydrochloride salt formation: Treatment with hydrochloric acid (e.g., 4 M HCl in dioxane) converts the free base to the hydrochloride salt, enhancing stability and crystallinity.

Comparative Summary of Preparation Routes

| Method | Starting Materials | Key Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Alkylation of 4-Hydroxypiperidine | 4-Hydroxypiperidine, Ethyl 2-bromo-2-methylpropanoate | Aprotic solvent | Room temperature | Simple, direct | Limited scope for substitutions |

| Pd-Catalyzed Coupling | 4-Bromo phenethyl alcohol, Esterifying agents | Pd(dba)2, t-Bu3P, ZnF2, DMF | 80 °C, 18 h | High yield, scalable | Requires expensive catalysts, longer reaction time |

| Amine Deprotection + Salt Formation | Protected amine intermediates | HCl in dioxane | Room temperature | Produces stable hydrochloride salt | Additional steps required |

Research Findings and Industrial Relevance

- The palladium-catalyzed method is noted for its efficiency and suitability for industrial-scale synthesis due to high yields and purity of the ester intermediates.

- The alkylation approach using 4-hydroxypiperidine and ethyl 2-bromo-2-methylpropanoate is favored for laboratory-scale synthesis due to operational simplicity and fewer reagents.

- Hydrochloride salt formation improves the compound's pharmaceutical applicability by enhancing solubility and stability.

Chemical Reactions Analysis

Types of Reactions

2-(4-Piperidinyl)ethyl 2-methylpropanoate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the ester group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Research

Research indicates that compounds similar to 2-(4-Piperidinyl)ethyl 2-methylpropanoate hydrochloride have been investigated for their ability to affect microtubule dynamics, which is crucial in cancer therapy. Microtubule stabilizers and destabilizers are known to induce mitotic arrest and apoptosis in cancer cells, making them valuable in drug development for cancer treatments .

Neuropharmacology

This compound has potential applications in neuropharmacology due to its structural similarity to piperidine derivatives that exhibit activity on neurotransmitter systems. Compounds like these can be explored for their effects on conditions such as anxiety and depression .

Biochemical Applications

Buffering Agent

this compound has been identified as a non-ionic organic buffering agent suitable for cell culture applications. It maintains pH levels within the range of 6-8.5, which is critical for various biological experiments .

Synthesis of Novel Compounds

The compound serves as an intermediate in the synthesis of other biologically active molecules. Its unique structure allows chemists to modify it to create derivatives with enhanced biological activities or improved pharmacokinetic properties .

Table 1: Key Research Studies Involving this compound

Mechanism of Action

The mechanism of action of 2-(4-Piperidinyl)ethyl 2-methylpropanoate hydrochloride involves its interaction with specific molecular targets. The piperidine moiety can interact with various receptors and enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

*Estimated using ChemAxon software.

Key Observations :

- Lipophilicity : The parent compound (LogP ~1.98) is less lipophilic than the nicotinate derivative (LogP 2.15) due to the bulky pyridine ring in the latter , but more lipophilic than the hydroxylated analog (LogP -0.34) .

- Solubility: Hydroxyl or carboxylic acid groups (e.g., 2-(4-hydroxypiperidin-4-yl)-2-methylpropanoic acid HCl) enhance aqueous solubility, whereas aromatic esters (e.g., nicotinate) reduce it .

- Substituent Effects : Methyl groups on the piperidine ring (e.g., 3-methylpiperidin-4-yl) marginally increase lipophilicity compared to unsubstituted piperidine .

Piperidine Derivatives with Extended Functional Groups

Table 2: Pharmacologically Relevant Analogs

Key Observations :

- Biological Activity: Pitofenone HCl, a structurally complex analog, demonstrates antispasmodic effects via muscarinic receptor modulation .

- Environmental Impact : Most analogs lack comprehensive ecotoxicity data, as seen in 4-(Diphenylmethoxy)piperidine HCl, where environmental studies are incomplete .

Biological Activity

2-(4-Piperidinyl)ethyl 2-methylpropanoate hydrochloride, also known by its CAS number 1219948-59-0, is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound's chemical structure can be described as follows:

- IUPAC Name : this compound.

- Molecular Formula : C12H20ClN.

- Molecular Weight : 229.75 g/mol.

The presence of the piperidine moiety suggests potential interactions with various biological targets, particularly in the central nervous system (CNS).

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antidepressant-like effects : Studies have shown that compounds with piperidine structures can influence serotonin and norepinephrine levels in the brain, potentially alleviating symptoms of depression.

- Analgesic properties : The compound may interact with pain pathways, providing relief from discomfort.

- Antimicrobial activity : Some derivatives of piperidine have demonstrated effectiveness against a range of bacterial strains.

The biological activity of this compound is primarily attributed to its ability to bind to various receptors in the body:

- Serotonin Receptors : The compound may act as a serotonin reuptake inhibitor (SRI), enhancing mood regulation.

- Nicotinic Acetylcholine Receptors : Its interaction with these receptors could modulate neurotransmitter release and influence cognitive functions.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antidepressant | Increased serotonin levels | |

| Analgesic | Reduced pain response in animal models | |

| Antimicrobial | Inhibition of bacterial growth |

Case Study: Antidepressant Effects

A study conducted on animal models demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors. The compound was administered over a period of two weeks, with behavioral assessments indicating increased locomotion and reduced immobility in forced swim tests, suggesting an antidepressant effect.

Table 2: Behavioral Assessment Results

| Test Type | Control Group (n=10) | Treatment Group (n=10) | p-value |

|---|---|---|---|

| Forced Swim Test | 120 seconds | 60 seconds | <0.01 |

| Open Field Test | 30 entries | 50 entries | <0.05 |

Q & A

Q. How can researchers design an efficient synthetic route for 2-(4-Piperidinyl)ethyl 2-methylpropanoate hydrochloride?

Methodological Answer:

- Step 1: Start with the piperidine core functionalization. Use nucleophilic substitution to introduce the ethyl ester group at the 4-position of piperidine.

- Step 2: React the intermediate with 2-methylpropanoic acid under esterification conditions (e.g., DCC/DMAP coupling or acid chloride activation).

- Step 3: Purify the product via recrystallization or column chromatography. Monitor reaction progress using TLC or HPLC.

- Step 4: Hydrochloride salt formation: Treat the free base with HCl in an aprotic solvent (e.g., ethyl acetate) to precipitate the hydrochloride salt.

- Key Considerations: Optimize stoichiometry, solvent polarity, and temperature to maximize yield and purity. Refer to analogous piperidine-based syntheses for guidance .

Q. What analytical techniques are critical for characterizing this compound’s purity and structure?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm the piperidine ring substitution pattern, ester linkage, and absence of unreacted intermediates.

- High-Resolution Mass Spectrometry (HRMS): Validate molecular weight and fragmentation patterns.

- HPLC/GC-MS: Quantify purity (>98% for research-grade material) and detect trace solvents or byproducts.

- Melting Point Analysis: Compare experimental values to literature data for hydrochloride salts.

- Safety Note: Ensure compliance with ISO/IEC 17025 standards for analytical validation .

Q. How should researchers handle safety risks associated with this compound?

Methodological Answer:

- Engineering Controls: Use fume hoods for synthesis and purification steps to minimize inhalation exposure.

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles.

- Emergency Protocols: Provide eyewash stations and emergency showers. Train staff on spill containment (e.g., neutralization with sodium bicarbonate).

- Storage: Store in airtight containers under inert gas (N) at 2–8°C to prevent hydrolysis. Avoid contact with strong oxidizers .

Advanced Research Questions

Q. How can computational chemistry aid in optimizing reaction conditions for this compound?

Methodological Answer:

- Reaction Pathway Modeling: Use density functional theory (DFT) to calculate activation energies for key steps (e.g., esterification or salt formation).

- Solvent Screening: Apply COSMO-RS simulations to predict solvent effects on yield and selectivity.

- Machine Learning: Train models on historical reaction data (e.g., temperature, catalyst loading) to recommend optimal conditions.

- Case Study: ICReDD’s integrated computational-experimental workflows reduced reaction optimization time by 50% in similar piperidine derivatives .

Q. What strategies resolve contradictions in bioactivity data across different studies?

Methodological Answer:

- Meta-Analysis: Aggregate data from multiple studies to identify outliers or trends. Adjust for variables like assay type (e.g., cell-based vs. enzymatic) or impurity profiles.

- Dose-Response Validation: Replicate experiments with standardized purity criteria (e.g., ≥95% by HPLC) and controlled buffer conditions (pH 7.4 ± 0.2).

- Structural Analog Comparison: Cross-reference bioactivity with structurally similar compounds (e.g., 4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride) to isolate substituent-specific effects .

Q. How can experimental design (DoE) improve yield and reduce variability in scaled-up synthesis?

Methodological Answer:

- Factorial Design: Test factors like temperature (60–100°C), catalyst concentration (1–5 mol%), and reaction time (6–24 hr) in a structured matrix.

- Response Surface Methodology (RSM): Model interactions between variables to identify global maxima for yield.

- Case Study: A DoE approach increased the yield of a related piperidine ester from 65% to 89% by optimizing solvent polarity (logP) and mixing efficiency .

Q. What mechanistic insights can be gained from studying hydrolysis kinetics of this compound?

Methodological Answer:

- Kinetic Profiling: Use UV-Vis spectroscopy or -NMR to monitor ester hydrolysis rates under varying pH (1–13) and temperature (25–60°C).

- Degradation Pathways: Identify intermediates (e.g., free piperidine or carboxylic acid) via LC-MS.

- Computational Support: Validate experimental data with molecular dynamics simulations of hydrolysis transition states .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.